molecular formula C22H24N2O5 B11439974 (Z)-6-(tert-butyl)-2-((3,5-dimethoxyphenyl)imino)-8-hydroxy-2H-chromene-3-carboxamide

(Z)-6-(tert-butyl)-2-((3,5-dimethoxyphenyl)imino)-8-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B11439974
M. Wt: 396.4 g/mol
InChI Key: PSRUVJJCWARYFY-UHFFFAOYSA-N
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Description

(2Z)-6-tert-butyl-2-[(3,5-dimethoxyphenyl)imino]-8-hydroxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and a hydroxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-tert-butyl-2-[(3,5-dimethoxyphenyl)imino]-8-hydroxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 3,5-dimethoxybenzaldehyde with 6-tert-butyl-8-hydroxy-2H-chromen-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with an amine, such as aniline, to form the imino derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-tert-butyl-2-[(3,5-dimethoxyphenyl)imino]-8-hydroxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The imino group can be reduced to form an amine derivative.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-6-tert-butyl-2-[(3,5-dimethoxyphenyl)imino]-8-hydroxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-tert-butyl-2-[(3,5-dimethoxyphenyl)imino]-8-hydroxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
  • Verapamil Impurity M

Uniqueness

(2Z)-6-tert-butyl-2-[(3,5-dimethoxyphenyl)imino]-8-hydroxy-2H-chromene-3-carboxamide is unique due to the presence of the tert-butyl group and the hydroxy group at specific positions on the chromene ring. These structural features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

6-tert-butyl-2-(3,5-dimethoxyphenyl)imino-8-hydroxychromene-3-carboxamide

InChI

InChI=1S/C22H24N2O5/c1-22(2,3)13-6-12-7-17(20(23)26)21(29-19(12)18(25)8-13)24-14-9-15(27-4)11-16(10-14)28-5/h6-11,25H,1-5H3,(H2,23,26)

InChI Key

PSRUVJJCWARYFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=NC3=CC(=CC(=C3)OC)OC)O2)C(=O)N)O

Origin of Product

United States

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